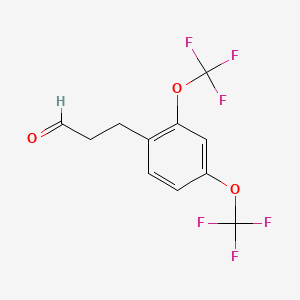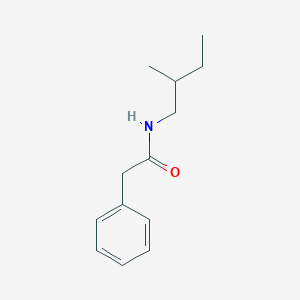![molecular formula C18H29N3O B14792872 2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring through cyclization reactions. For instance, primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex, yielding cyclic amines in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction can modulate neurotransmitter levels and affect various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Benzylpiperidine: Similar in structure but lacks the additional amino and methyl groups.
Methylphenidate: Shares the piperidine ring and is used as a stimulant medication.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperidine ring with benzyl and methyl groups makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C18H29N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3 |
Clave InChI |
RFQOZXDMQKMCHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)



![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)




![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)
![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
